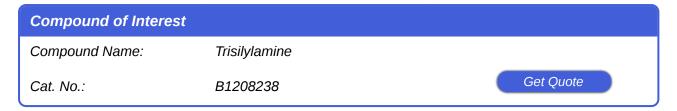


Performance Evaluation of Trisilylamine in Low Thermal Budget Applications: A Comparative Guide

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Trisilylamine (TSA), a carbon- and halogen-free silicon precursor, has emerged as a promising candidate for the deposition of high-quality silicon-based thin films in low thermal budget applications, crucial for the fabrication of advanced semiconductor devices.[1][2][3] Its high reactivity and volatility make it particularly suitable for plasma-enhanced atomic layer deposition (PEALD) and chemical vapor deposition (CVD) processes at temperatures below 400°C.[4][5] This guide provides a comprehensive comparison of TSA's performance against other common silicon precursors for the deposition of silicon nitride (SiN) and silicon dioxide (SiO₂), supported by experimental data and detailed protocols.

Performance Comparison of Silicon Precursors

The selection of a silicon precursor significantly impacts the properties of the deposited films. This section compares the performance of **Trisilylamine** (TSA) with other widely used precursors for low-temperature SiN and SiO₂ deposition.

Silicon Nitride (SiN) Deposition

Low-temperature SiN films are critical for applications such as gate spacers, etch stop layers, and encapsulation layers in modern integrated circuits.[2][4] The performance of TSA is benchmarked against aminosilanes like Bis(tert-butylamino)silane (BTBAS), chlorosilanes, and neopentasilane (NPS).



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Table 1: Performance Comparison of Silicon Precursors for Low-Temperature SiN Deposition



Precurs or	Depositi on Temper ature (°C)	Growth Per Cycle (Å/cycle)	Wet Etch Rate (WER) in dilute HF (nm/min)	Film Density (g/cm³)	Carbon Impurity (at.%)	Key Advanta ges	Key Disadva ntages
Trisilylam ine (TSA)	250 - 400[6]	1.3 - 2.1[5]	~1.0[5]	~2.5 - 2.8	<1	High growth rate, low WER, carbon-free[2][5]	Soft saturatio n behavior[6]
Bis(tert- butylamin o)silane (BTBAS)	200 - 400	0.2 - 0.5	0.2 - 3.0[5][7]	2.8[7]	< 2 at 400°C, ~10 at 200°C[7]	Very low WER at higher temperat ures	Low growth rate, potential carbon contamin ation at lower temperat ures[5][7]
Dichloros ilane (DCS)	300 - 550	~0.5	High	Low	0	Good conforma lity	High depositio n temperat ure, high WER, chlorine impurities
Neopent asilane (NPS)	250 - 300	1.2 - 1.4	2.0 - 3.0	Similar to	0	High growth rate,	Plasma- depende nt WER



similar propertie s to TSA

Silicon Dioxide (SiO₂) Deposition

High-quality, low-temperature SiO₂ is essential for applications like gate dielectrics, trench isolation, and inter-layer dielectrics. Here, TSA's performance is compared with aminosilanes such as Tris(dimethylamino)silane (TDMAS) and Bis(diethylamino)silane (BDEAS).

Table 2: Performance Comparison of Silicon Precursors for Low-Temperature SiO2 Deposition



Precursor	Depositio n Temperat ure (°C)	Growth Per Cycle (Å/cycle)	Wet Etch Rate (WER) in dilute HF (nm/min)	Carbon Impurity (at.%)	Key Advantag es	Key Disadvant ages
Trisilylamin e (TSA)	100 - 300	~1.0	Low	0	Carbon- free, good electrical properties	Limited published data compared to aminosilan es
Tris(dimeth ylamino)sil ane (TDMAS)	100 - 300[8]	0.8 - 1.2[9]	Moderate	1 - 5	Well- studied, good film quality at higher temperatur es	Potential for carbon and nitrogen impurities[9
Bis(diethyl amino)silan e (BDEAS)	100 - 250	~1.3	Low	< 5	High growth rate at low temperatur es	Potential for carbon and nitrogen impurities
Bis(tert- butylamino)silane (BTBAS)	300 - 500	~1.0	Low	< 2	Wide ALD window, good film quality	Higher deposition temperatur e compared to others

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of precursor performance. This section outlines the methodologies for the deposition and characterization of



SiN and SiO₂ thin films using TSA.

PEALD of Silicon Nitride (SiN) using Trisilylamine

This protocol describes a typical PEALD process for depositing SiN films on a 200 mm silicon wafer using an ASM Polygon® 8200 ALD cluster tool.[2]

- Substrate Preparation: A 200 mm p-type silicon wafer with (100) orientation is used as the substrate. The native oxide is typically not removed before deposition.
- Precursor and Reactants:
 - Silicon Precursor: Trisilylamine (TSA)
 - Nitrogen Source: N₂ plasma, NH₃ plasma, or a mixture of N₂/H₂ plasma.[2]
 - Purge Gas: Argon (Ar)
- Deposition Cycle: A typical PEALD cycle consists of four steps:
 - TSA Pulse: TSA vapor is introduced into the reactor chamber for a specific duration (e.g.,
 5-50 ms).[2]
 - Ar Purge: The chamber is purged with Ar gas to remove any unreacted TSA and byproducts (e.g., 1 second).[2]
 - Plasma Exposure: The nitrogen source plasma (e.g., N₂ plasma) is ignited for a set time to react with the adsorbed TSA layer and form SiN.
 - Ar Purge: The chamber is purged again with Ar to remove reaction byproducts.
- Process Parameters:
 - Deposition Temperature: 100 350°C[2][10]
 - Reactor Pressure: ~1.5 Torr
 - Plasma Power: 100 300 W



• TSA Pulse Time: 10 - 50 ms[2]

N₂ Plasma Exposure Time: 5 - 20 seconds

Gas Flow Rates: N2 (50-200 sccm), Ar (100-500 sccm)

PEALD of Silicon Dioxide (SiO₂) using Trisilylamine and Ozone

This protocol outlines a typical PEALD process for depositing SiO₂ films using TSA and ozone.

- Substrate Preparation: A silicon wafer is cleaned using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.
- · Precursor and Reactants:
 - Silicon Precursor: Trisilylamine (TSA)
 - Oxidant: Ozone (O₃)
 - Purge Gas: Nitrogen (N₂)
- · Deposition Cycle:
 - TSA Pulse: TSA is pulsed into the chamber.
 - N₂ Purge: The chamber is purged with N₂.
 - Ozone Pulse: Ozone is introduced to oxidize the TSA layer.
 - N₂ Purge: The chamber is purged with N₂.
- Process Parameters:
 - Deposition Temperature: 100 300°C[8][9]
 - Reactor Pressure: ~1 Torr
 - TSA Pulse Time: 0.5 2 seconds



Ozone Concentration: 100 - 400 g/m³

Ozone Pulse Time: 1 - 5 seconds

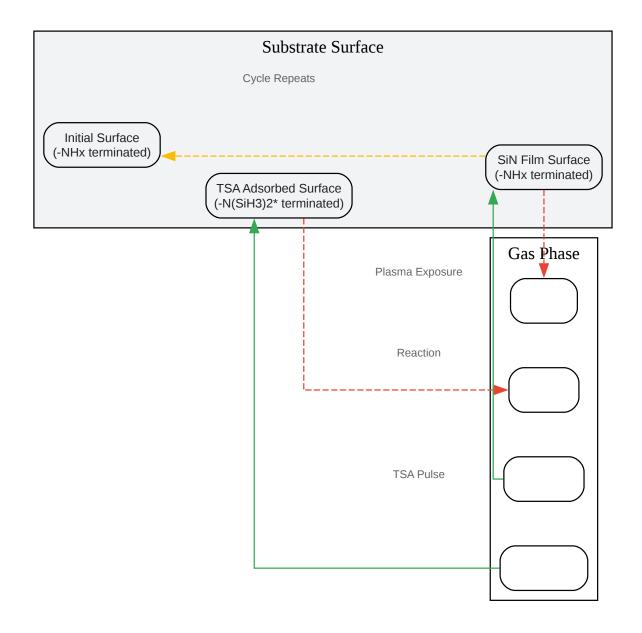
Visualizations: Signaling Pathways and Experimental Workflows

Visualizing the complex chemical reactions and experimental procedures can aid in understanding the deposition process and film characterization.

Signaling Pathway for PEALD of SiN using Trisilylamine

The following diagram illustrates the proposed surface reaction mechanism during the PEALD of SiN using TSA and N₂ plasma.





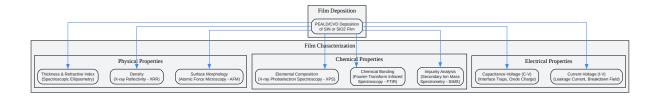
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PEALD of SiN using **Trisilylamine** and N₂ Plasma.

Experimental Workflow for Thin Film Characterization

This diagram outlines a typical workflow for the comprehensive characterization of deposited SiN or SiO₂ thin films.





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